molecular formula C26H23FN4O3S B2912988 N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207000-99-4

N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2912988
CAS No.: 1207000-99-4
M. Wt: 490.55
InChI Key: CINVVVFCNDNNDT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoylmethyl group and a 3-methoxyphenyl carbamoyl moiety. Its synthesis likely involves nucleophilic substitution and coupling reactions, as inferred from analogous imidazole-benzamide preparations in the literature (e.g., triazole-thione tautomerization and S-alkylation steps described in ) .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3S/c1-34-22-7-4-6-20(15-22)30-24(32)17-35-26-28-13-14-31(26)21-11-9-18(10-12-21)25(33)29-16-19-5-2-3-8-23(19)27/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINVVVFCNDNNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps, including:

    Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzamide with 2-fluorobenzyl chloride under basic conditions to form the N-[(2-fluorophenyl)methyl]benzamide intermediate.

    Introduction of the Imidazolyl Group: The intermediate is then reacted with 2-mercapto-1H-imidazole in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to introduce the imidazolyl group.

    Attachment of the Methoxyphenyl Group: Finally, the compound is treated with 3-methoxyphenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous imidazole-benzamide derivatives:

Compound Name Key Structural Features Reported Biological Activity Reference
N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide - 2-fluorophenylmethyl group
- Sulfanyl-linked 3-methoxyphenyl carbamoyl substituent
Not explicitly reported; inferred potential for antifungal or antiproliferative activity
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide - 3-chloro-4-fluorophenyl group
- No sulfanyl linkage
Anticancer activity (highest efficacy against cervical cancer cell lines)
N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide - Diethylaminoethyl group
- No carbamoyl or sulfanyl substituents
Class III antiarrhythmic activity (prolongs cardiac action potential in vitro and in vivo)
2-Pyrrolidinthiocarbonylthio-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide - Dithiocarbamoyl-pyrrolidine group
- Imidazole linked via methylene bridge
Antifungal activity (MIC₅₀ = 12.5 µg/mL against Candida albicans and C. krusei)
3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide - 4-fluorophenylmethyl group
- Sulfanyl-linked 2-cyanophenyl carbamoyl substituent
Not explicitly reported; structural similarity suggests possible kinase inhibition

Key Observations:

Substituent Effects on Activity: The sulfanyl-carbamoyl moiety in the target compound (vs. simpler imidazole linkages in ) may enhance interactions with cysteine-rich enzymatic targets (e.g., fungal lanosterol 14α-demethylase) . The 3-methoxyphenyl group could improve metabolic stability compared to halogenated phenyl derivatives (e.g., 3-chloro-4-fluorophenyl in ), as methoxy groups often reduce oxidative degradation .

Biological Activity Trends: Antifungal activity correlates with dithiocarbamoyl or sulfanyl substituents (e.g., ’s MIC₅₀ = 12.5 µg/mL) . Cardiovascular activity is prevalent in compounds with ionizable side chains (e.g., diethylaminoethyl in ), which facilitate ion-channel interactions.

Synthetic Methodology :

  • The target compound’s synthesis likely parallels ’s S-alkylation of triazole-thiones with α-halogenated ketones, followed by carbamoylation .
  • Spectral confirmation (e.g., absence of νC=O at 1663–1682 cm⁻¹ in IR) is critical to verify tautomeric forms and successful functionalization .

Biological Activity

N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C19H19FN4O2S\text{C}_{19}\text{H}_{19}\text{F}\text{N}_4\text{O}_2\text{S}

This structure indicates the presence of a fluorophenyl group, an imidazole moiety, and a methoxyphenyl carbamoyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes and receptors involved in disease pathways.

Anticancer Activity

Recent investigations have indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. For example, a study using the NCI DTP protocol showed promising results in the "60 lines screening," highlighting its potential effectiveness against different cancer types.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 (μM)Reference
AnticancerVarious cancer cell lines5.0 - 15.0
AntitubercularMycobacterium tuberculosis7.05 (IC90)
Enzyme InhibitionIKKβIC50 < 10

Case Studies and Research Findings

  • Anticancer Studies : In one study, this compound was tested against multiple cancer cell lines. The compound showed selective cytotoxicity with an IC50 value ranging from 5 to 15 μM across different cell types, suggesting its potential as a chemotherapeutic agent .
  • Antitubercular Activity : Another significant finding was its activity against Mycobacterium tuberculosis. The compound demonstrated an IC90 of 7.05 μM, indicating a strong inhibitory effect on the bacterium without acute cellular toxicity towards human lung fibroblast cells .
  • Enzyme Inhibition : The compound has also been evaluated for its role as an IKKβ inhibitor, which is crucial in inflammatory pathways and cancer progression. The results indicated potent inhibition at concentrations below 10 μM, highlighting its potential in treating inflammatory diseases .

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